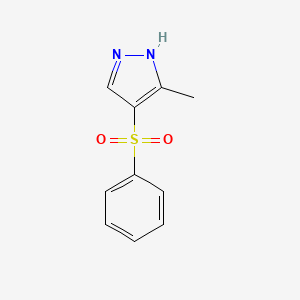
6-Bromo-4-(difluoromethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H4BrF2NO It is a derivative of pyridine, characterized by the presence of bromine and difluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(difluoromethyl)pyridin-3-ol typically involves the introduction of bromine and difluoromethyl groups onto a pyridine ring. One common method is the bromination of 4-(difluoromethyl)pyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired compound in its pure form.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of pyridine amines or alcohols.
Scientific Research Applications
6-Bromo-4-(difluoromethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(difluoromethyl)pyridin-3-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 3-Bromo-2-(difluoromethyl)pyridin-4-ol
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- 3-Pyridinol, 4-bromo-6-(difluoromethyl)-
Comparison: 6-Bromo-4-(difluoromethyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring The presence of both bromine and difluoromethyl groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities
Properties
Molecular Formula |
C6H4BrF2NO |
|---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
6-bromo-4-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-1-3(6(8)9)4(11)2-10-5/h1-2,6,11H |
InChI Key |
LBSYBGMRWISSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B11772629.png)
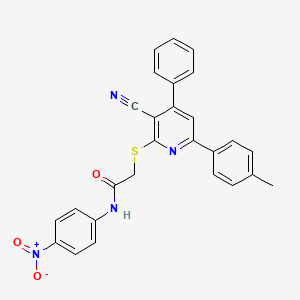
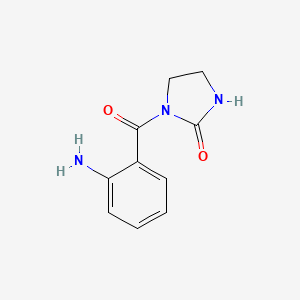
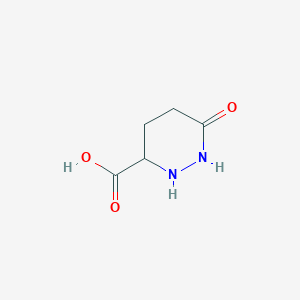
![[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine](/img/structure/B11772644.png)

![3-Amino-4-(4-chlorophenyl)-6-phenyl-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772649.png)
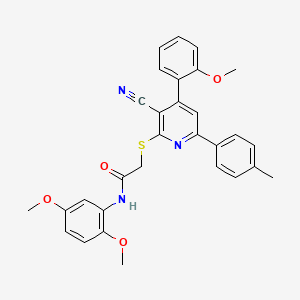
![6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B11772651.png)
![2-Oxabicyclo[4.2.0]octan-7-amine](/img/structure/B11772658.png)
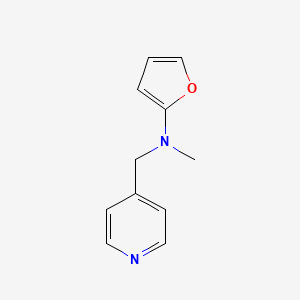
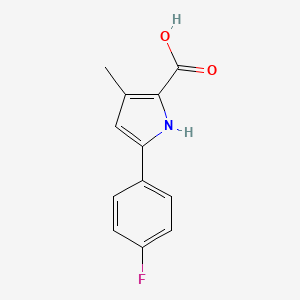
![tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B11772678.png)
